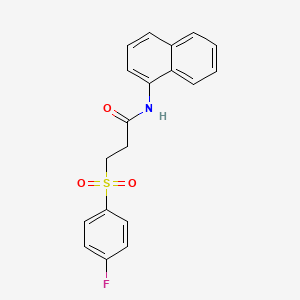

3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

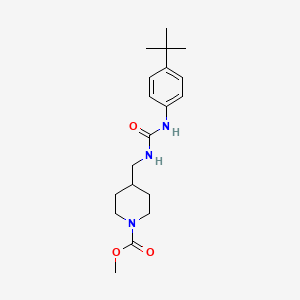

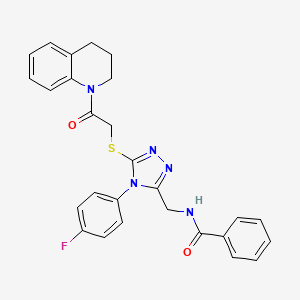

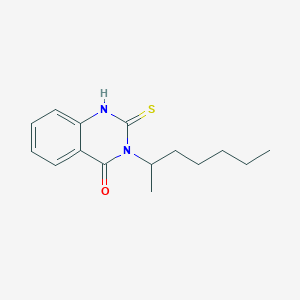

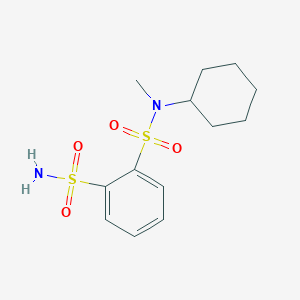

“3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide” is a complex organic compound. It contains a sulfonyl group (-SO2-) attached to a 4-fluorophenyl group and a naphthalen-1-ylpropanamide group . This compound could potentially be used in various scientific research fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl group and the attachment of the 4-fluorophenyl and naphthalen-1-ylpropanamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the sulfonyl, 4-fluorophenyl, and naphthalen-1-ylpropanamide groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The sulfonyl group might be susceptible to nucleophilic attack, and the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Anticancer Activity

Compounds structurally related to 3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide have been synthesized and evaluated for their anticancer properties. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown potent cytotoxic activity against several human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These compounds induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Polymer Science for Fuel Cell Applications

Sulfonated naphthalene dianhydride-based polyimide copolymers have been studied for their potential in fuel cell applications. These copolymers exhibit properties such as proton conductivity and water stability, which are critical for their use in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Fluorescence Sensing and Imaging

A genetically encoded fluorescent amino acid, dansylalanine, has been developed for the selective and efficient incorporation into proteins at defined sites. This approach facilitates the study of protein structure, dynamics, and interactions, demonstrating the versatility of sulfonamide-based fluorophores in biological research (Summerer et al., 2006).

Gas Separation Membranes

Aromatic polysulfone copolymers synthesized from bis(4-fluorophenyl)sulfone have been explored for gas separation membrane applications. These copolymers show promising selectivity and permeability coefficients for gases like H2, O2, and CO2, indicating their potential for enhancing gas separation technologies (Camacho-Zuñiga et al., 2009).

Organic Synthesis and Reactivity

The reactivity of (1-fluorovinyl) phenyl sulfoxide as a dienophile has been investigated, revealing its potential to undergo Diels-Alder reactions with highly reactive dienes to yield fluorinated-naphthalene derivatives. This study underscores the utility of fluorophenylsulfonyl compounds in synthetic organic chemistry (Hanamoto et al., 2002).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-naphthalen-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3S/c20-15-8-10-16(11-9-15)25(23,24)13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGQDQMLHVPMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)

![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)

![tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate](/img/structure/B2762230.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)